Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate
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Overview
Description
Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate is a complex organic compound with a molecular formula of C19H20N2O4. This compound is characterized by the presence of a hydrazino group attached to a diphenylacetyl moiety, making it a significant molecule in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate typically involves the reaction of methyl 4-oxobutanoate with diphenylacetyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced hydrazino derivatives .
Scientific Research Applications
Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with target molecules, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(2,2-diphenylacetyl)hydrazino]-4-oxobutanoate
- Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate
Uniqueness
Methyl 4-[2-(diphenylacetyl)hydrazino]-4-oxobutanoate is unique due to its specific structural features, such as the presence of the diphenylacetyl hydrazino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 4-[2-(2,2-diphenylacetyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C19H20N2O4/c1-25-17(23)13-12-16(22)20-21-19(24)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,18H,12-13H2,1H3,(H,20,22)(H,21,24) |
InChI Key |
DANMIXGVNOHPCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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